(5-chlorothiophen-2-yl)(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone
Description
Properties
IUPAC Name |
(5-chlorothiophen-2-yl)-[4-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O3S2/c1-19-13-4-2-3-5-14(13)21(26(19,23)24)12-8-10-20(11-9-12)17(22)15-6-7-16(18)25-15/h2-7,12H,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYFDQTINDFXRSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N(S1(=O)=O)C3CCN(CC3)C(=O)C4=CC=C(S4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (5-chlorothiophen-2-yl)(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone is a synthetic organic molecule that has garnered attention for its potential biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure comprising a thiophene moiety, a piperidine ring, and a dioxidobenzo-thiadiazole unit. Its molecular formula is C₁₅H₁₄ClN₃O₂S₂, with a molecular weight of approximately 355.87 g/mol. The presence of chlorine and sulfur atoms contributes to its unique reactivity and biological interactions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of similar compounds containing thiophene and thiadiazole derivatives. For instance, a derivative with a closely related structure exhibited significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells. The compound demonstrated an IC₅₀ value of 0.28 µg/mL against MCF-7 cells, indicating potent growth inhibition through mechanisms such as cell cycle arrest at the G2/M phase and induction of apoptosis via increased Bax/Bcl-2 ratios and caspase activation .
The proposed mechanism for the anticancer activity involves the inhibition of key proteins involved in cell proliferation and survival. Specifically, compounds like those derived from thiadiazole structures have been shown to inhibit kinesin spindle protein (KSP), which is crucial for mitosis in cancer cells . The alteration in the substitution pattern on the piperidine ring has also been linked to enhanced biological activity, suggesting that structural modifications can significantly impact efficacy.
Comparative Analysis of Related Compounds
A comparative analysis of related compounds helps elucidate structure-activity relationships (SAR). The following table summarizes the IC₅₀ values for various derivatives:
| Compound | Structure | IC₅₀ (µg/mL) | Cancer Cell Line |
|---|---|---|---|
| Compound A | 5-(4-chlorophenyl)-1,3,4-thiadiazole | 0.28 | MCF-7 |
| Compound B | 1,3,4-thiadiazole derivative | 9.6 | HL-60 |
| Compound C | Benzyl piperidine derivative | 2.32 | MCF-7 |
This table illustrates that structural modifications can lead to varying degrees of potency against different cancer cell lines.
Case Studies
In one notable study, researchers synthesized a series of thiadiazole derivatives and evaluated their cytotoxicity using MTT assays. The results indicated that specific substitutions on the piperidine ring significantly enhanced the anticancer activity compared to unsubstituted analogs . Another research effort focused on the effects of these compounds on apoptosis pathways in cancer cells, revealing that increased levels of pro-apoptotic markers correlated with higher cytotoxicity .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Heterocyclic Moieties
The compound’s benzo[c][1,2,5]thiadiazole 2,2-dioxide group distinguishes it from simpler thiophene or benzothiazole derivatives. Key comparisons include:
Pharmacological Potential
- Antitumor Activity : Pyrazoline derivatives with benzothiazole groups () exhibit antitumor activity. The target compound’s benzo[c]thiadiazole sulfone may mimic these effects by intercalating DNA or inhibiting topoisomerases.
- Antimicrobial Properties: Thiazolidinones () with 4-hydroxyphenyl groups show antimicrobial activity. The 5-chlorothiophene moiety in the target compound could enhance membrane penetration.
- Neuroactive Potential: Piperidine scaffolds are common in CNS-targeting drugs (e.g., donepezil). The sulfone group may modulate acetylcholine esterase inhibition.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
